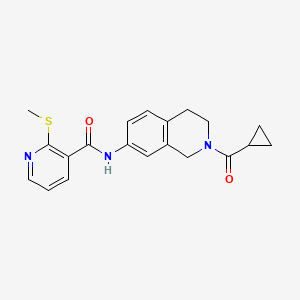
N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide, also known as GW501516 or Endurobol, is a synthetic drug that was initially developed to treat metabolic and cardiovascular diseases. It belongs to a class of drugs called PPARδ agonists, which activate the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor plays a crucial role in regulating energy metabolism, fatty acid oxidation, and glucose homeostasis.
作用机制
N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide works by activating PPARδ, which regulates the expression of genes involved in energy metabolism, lipid metabolism, and glucose uptake. This leads to an increase in fatty acid oxidation, mitochondrial biogenesis, and muscle fiber type switching, resulting in improved endurance and physical performance.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide has been shown to have several biochemical and physiological effects, including increased oxygen consumption, enhanced glucose uptake, improved insulin sensitivity, reduced inflammation, and decreased lipid accumulation in the liver and adipose tissue. It also promotes the formation of new blood vessels and protects against oxidative stress.
实验室实验的优点和局限性
N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide has several advantages for laboratory experiments, including its high potency, selectivity, and stability. It can be easily administered orally or intraperitoneally and has a long half-life, which allows for convenient dosing schedules. However, it also has some limitations, such as its potential toxicity and off-target effects, which need to be carefully monitored.
未来方向
There are several potential future directions for N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide research, including:
1. Developing novel PPARδ agonists with improved efficacy and safety profiles.
2. Investigating the role of N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide in the treatment of metabolic disorders such as diabetes and obesity.
3. Exploring the potential of N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Studying the effects of N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide on cancer cells and its potential as an adjunct therapy for cancer treatment.
5. Investigating the long-term effects of N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide on cardiovascular health and the risk of adverse events such as stroke and heart attack.
In conclusion, N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide is a promising drug with potential therapeutic applications in various fields of medicine. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to explore its full potential and ensure its safety and efficacy for clinical use.
合成方法
N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide can be synthesized using a variety of methods, but the most common one involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with 4-(4-methoxyphenoxy)butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cardiology, oncology, neurology, and sports medicine. It has been shown to improve endurance, reduce inflammation, and enhance mitochondrial function in animal models and human clinical trials.
属性
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4/c1-13-11-17(18(24-3)12-16(13)20)21-19(22)5-4-10-25-15-8-6-14(23-2)7-9-15/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQRHCMBQFUSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[[1-(2,6-difluorophenyl)cyclobutyl]methyl]propanamide](/img/structure/B2855494.png)
![3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile](/img/structure/B2855495.png)
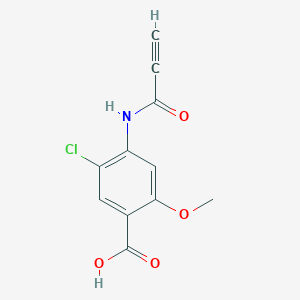
![2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride](/img/structure/B2855497.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzenesulfonamide](/img/structure/B2855499.png)
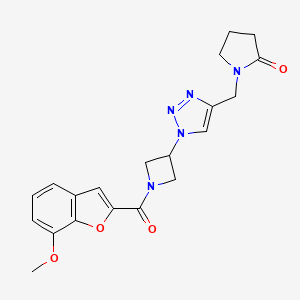
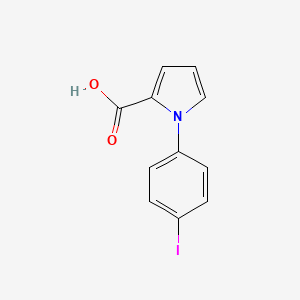
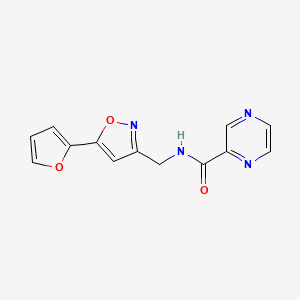
![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2855503.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2855507.png)
![2-(3-Methoxyphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2855509.png)
![5-[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2855510.png)
